Tetraoctylammonium chloride

Catalog No.
S1900609
CAS No.
3125-07-3
M.F
C32H68ClN
M. Wt
502.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraoctylammonium chloride

CAS Number

3125-07-3

Product Name

Tetraoctylammonium chloride

IUPAC Name

tetraoctylazanium;chloride

Molecular Formula

C32H68ClN

Molecular Weight

502.3 g/mol

InChI

InChI=1S/C32H68N.ClH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1

InChI Key

SNNIPOQLGBPXPS-UHFFFAOYSA-M

SMILES

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Cl-]

Canonical SMILES

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Cl-]

The exact mass of the compound Tetraoctylammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetraoctylammonium chloride (TOACl, CAS 3125-07-3) is a highly lipophilic, symmetrical quaternary ammonium salt characterized by four long octyl chains and a chloride counterion. Operating as a premium phase-transfer catalyst (PTC), an organic-soluble chloride source, and a structural hydrogen bond acceptor, TOACl is uniquely suited for biphasic organic synthesis, precision nanoparticle preparation, and the formulation of hydrophobic deep eutectic solvents (HDES). Unlike liquid, mixed-chain alternatives, TOACl is a pure crystalline solid at room temperature (melting point 50–54 °C), providing strict stoichiometric control, predictable solubility profiles, and reproducible thermodynamic behavior essential for advanced chemical manufacturing and materials science scaling .

Substituting TOACl with common analogs compromises process control and material performance. When tetraoctylammonium bromide (TOAB) is used in the Brust-Schiffrin synthesis of gold nanoparticles from [AuCl4]−, uncontrolled halide exchange occurs, consuming excess catalyst to form mixed [AuClxBry]− species and altering reduction kinetics [1]. Conversely, using shorter-chain alternatives like tetrabutylammonium chloride (TBAC) drastically reduces lipophilicity, leading to inferior phase-transfer catalytic activity and insufficient moisture-barrier properties in thin-film passivation [2]. Furthermore, replacing TOACl with the cheaper industrial substitute Aliquat 336 (methyltrioctylammonium chloride) introduces a liquid mixture of variable C8/C10 chain lengths, which destroys the precise structural symmetry and sharp melting point required for reproducible solid-state formulations and high-purity deep eutectic solvents .

Prevention of Uncontrolled Halide Exchange in Nanoparticle Precursors

In the standard biphasic synthesis of gold nanoparticles, transferring the [AuCl4]− precursor into the organic phase typically relies on TOAB. However, studies demonstrate that using TOAB results in competitive halide exchange, consuming 4 equivalents of the bromide salt merely to convert [AuCl4]− into [AuBr4]−, while generating unpredictable mixed-halide intermediates ([AuClxBry]−). By utilizing TOACl as the phase-transfer agent, this halide exchange is completely bypassed. The system remains a pure chloride environment, requiring fewer equivalents of the transfer agent and ensuring precise mechanistic control over the subsequent thiol-capping and reduction steps[1].

Evidence DimensionEquivalents consumed by parasitic halide exchange
Target Compound DataTOACl: 0 equivalents consumed (maintains pure [AuCl4]−)
Comparator Or BaselineTOAB: 4 equivalents consumed to form[AuBr4]−
Quantified DifferenceTOACl eliminates the 4-equivalent stoichiometric penalty and prevents mixed-halide contamination.
ConditionsBiphasic transfer of aqueous [AuCl4]− to an organic phase (toluene/TFT) prior to reduction.

Procurement of TOACl is essential for nanomaterial manufacturers who require strict control over precursor speciation and reproducible nanoparticle growth kinetics without bromide interference.

Superior Catalytic Activity in Phase-Transfer Polymerizations

The length of the alkyl chains on a quaternary ammonium chloride directly dictates its extraction efficiency and catalytic power in biphasic polycondensation reactions. When synthesizing aromatic polyesters with pendant groups via phase-transfer catalysis, the catalytic activity strictly follows the lipophilicity of the cation. TOACl (eight-carbon chains) significantly outperforms both tetrahexylammonium chloride (THAC) and tetrabutylammonium chloride (TBAC). The enhanced organic-phase solubility provided by TOACl facilitates optimal interaction between the reactive monomers, directly resulting in higher molecular weight polymers and near-quantitative yields compared to its shorter-chain counterparts [1].

Evidence DimensionPhase-transfer catalytic activity order
Target Compound DataTOACl (Highest activity, maximum molecular weight)
Comparator Or BaselineTHAC and TBAC (Lower activity, lower molecular weight)
Quantified DifferenceCatalytic efficiency scales as TOAC > THAC > TBAC, directly correlating with carbon chain length.
ConditionsBiphasic polycondensation of isophthaloyl chloride and diphenolic acid in CH2Cl2/aqueous NaOH at 25 °C.

Buyers scaling up biphasic polymerizations or organic syntheses must select TOACl over TBAC to maximize reaction yields and achieve target polymer molecular weights.

Dual Defect Passivation and Moisture Resistance in Perovskite Solar Cells

In the fabrication of high-efficiency perovskite solar cells (PSCs), surface and grain boundary defects severely limit performance. While short-chain salts like tetrabutylammonium chloride (TBAC) provide some passivation, TOACl offers a superior dual-function advantage. The ionic nature of TOACl successfully passivates both positively and negatively charged defects in mixed perovskites. Crucially, the symmetrical, long octyl chains of TOACl assemble into a highly hydrophobic barrier that repels water far more effectively than the shorter butyl chains of TBAC, simultaneously suppressing photoinduced phase segregation and dramatically enhancing the long-term environmental stability of the photovoltaic devices [1].

Evidence DimensionPassivation capability and environmental stability
Target Compound DataTOACl (Dual defect passivation + extreme moisture resistance via C8 chains)
Comparator Or BaselineTBAC / short-chain analogs (Passivation with inferior moisture resistance via C4 chains)
Quantified DifferenceTOACl provides a significantly stronger hydrophobic shield, extending device lifetime while maximizing power conversion efficiency.
ConditionsPost-surface treatment of mixed perovskite (CsFAMA) films at mild temperatures.

Optoelectronic engineers should procure TOACl to simultaneously maximize solar cell efficiency and protect the active layer from humidity-induced degradation.

Halide-Pure Gold Nanoparticle Synthesis

TOACl is the mandatory phase-transfer catalyst for researchers and manufacturers performing Brust-Schiffrin nanoparticle synthesis who need to avoid bromide contamination. By preventing the formation of [AuClxBry]− intermediates, TOACl ensures predictable reduction kinetics and uniform thiol capping [1].

High-Molecular-Weight Biphasic Polycondensation

In industrial polymer chemistry, TOACl is the preferred catalyst for synthesizing aromatic polyesters via liquid-liquid phase transfer. Its extreme lipophilicity drives higher catalytic activity than THAC or TBAC, ensuring maximum monomer conversion and optimal polymer chain lengths[2].

Hydrophobic Deep Eutectic Solvent (HDES) Formulation

TOACl serves as a premium, structurally symmetric hydrogen bond acceptor for formulating HDESs with fatty acids (e.g., decanoic acid). Its solid state at room temperature and high hydrophobicity prevent solvent leaching into aqueous phases during the extraction of heavy metals or organic pollutants from wastewater[3].

Stability-Enhanced Perovskite Solar Cell Manufacturing

TOACl is applied as a post-growth surface passivator in PSC fabrication. It neutralizes both cationic and anionic surface defects while its long octyl chains form a dense, hydrophobic layer that protects the perovskite film from moisture degradation, outperforming shorter-chain ammonium salts[4].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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